3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and significant biological activities, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-triazole derivatives, such as 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide, are often associated with cancer cell lines . These compounds have shown potent inhibitory activities against various cancer cell lines, including MCF-7 and HCT-116 .
Mode of Action
The compound interacts with its targets by inhibiting the proliferation of cancer cells . This is achieved through the induction of apoptosis, a process that leads to programmed cell death . The compound’s ability to induce apoptosis in cancer cells contributes to its anticancer activity.
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of viable cancer cells, contributing to its anticancer activity. Some derivatives have demonstrated very weak cytotoxic effects toward normal cells compared with doxorubicin , suggesting a degree of selectivity in their action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide typically involves the reaction of 1H-1,2,4-triazole with appropriate reagents to introduce the carboxamide group. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazole ring.
Industrial Production Methods
Industrial production of triazole derivatives often employs microwave irradiation to accelerate the reaction and improve yields . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Scientific Research Applications
3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-triazole: A basic triazole structure without additional functional groups.
1,2,3-triazole: Another isomer of triazole with different nitrogen atom arrangement.
Fluconazole: A triazole-based antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in cancer treatment.
Uniqueness
3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N7O/c7-5(14)6-10-4(11-12-6)1-13-3-8-2-9-13/h2-3H,1H2,(H2,7,14)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAYEUQJUUPVIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC2=NC(=NN2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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